![molecular formula C12H17NO B1426879 [1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine CAS No. 1342559-22-1](/img/structure/B1426879.png)
[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine, also known as 1-cyclopropyl-2-(4-methylphenoxy)ethylamine, is a cyclic amine compound with a phenoxy substituent. It is a derivative of cyclopropylamine, a cyclic amine that is used in a wide range of chemical and biological research applications. The compound has been studied for its potential use in the synthesis of pharmaceuticals, as well as for its possible therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Additives for Lubricating Oils
The synthesis and application of aminomethoxy derivatives related to [1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine have been explored for their potential as antimicrobial additives in lubricating oils. These compounds have demonstrated efficiency in suppressing the activity of various microorganisms, highlighting their potential in enhancing the microbial resistance of lubricants (Mammadbayli et al., 2018).
Synthesis of Heterocyclic Compounds
Research has been conducted on the synthesis of heterocyclic compounds using cyclopropane derivatives similar to this compound. These studies focus on developing new synthetic routes and methodologies, contributing to the field of medicinal chemistry and drug development. For example, copper-catalyzed Chan-Lam cyclopropylation has been utilized to synthesize cyclopropyl aryl ethers and cyclopropyl amine derivatives, which are valuable in medicinal chemistry (Derosa et al., 2018).
Antitumor and Antimonoamineoxidase Activity
Certain cyclopropyl-containing compounds, synthesized from aminoesters related to this compound, have shown promising antitumor and antimonoamineoxidase activities. These findings suggest potential therapeutic applications in treating cancer and disorders related to monoamine oxidase (Markosyan et al., 2020).
Postharvest Quality Improvement of Ornamental Crops
Research on non-volatile cyclopropene compounds, similar in structure to this compound, has shown effectiveness in improving the postharvest quality of ethylene-sensitive ornamental plants. These studies highlight the potential of such compounds in agricultural and horticultural applications, particularly in extending the shelf life and maintaining the aesthetic value of ornamental crops (Seglie et al., 2010).
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-(4-methylphenoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-2-6-11(7-3-9)14-8-12(13)10-4-5-10/h2-3,6-7,10,12H,4-5,8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBNETIHJBVJRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C2CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

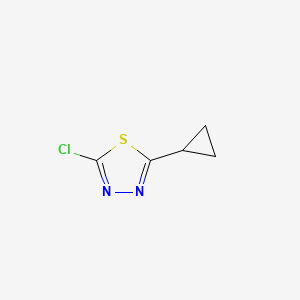
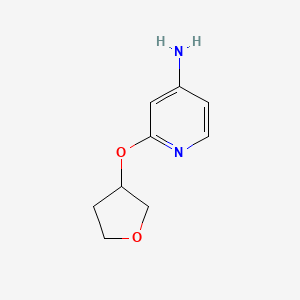
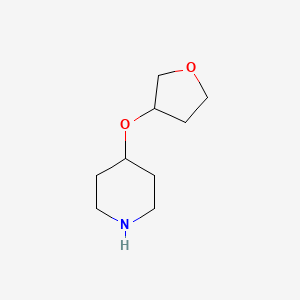
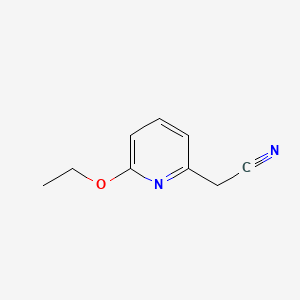




![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1426809.png)

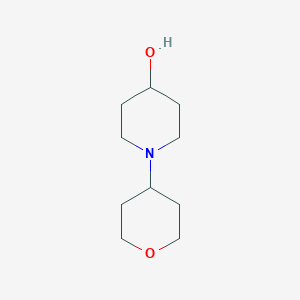

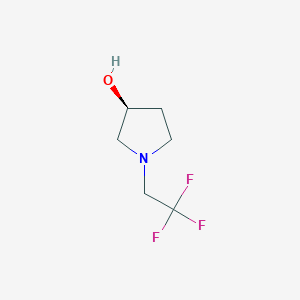
![N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1426819.png)